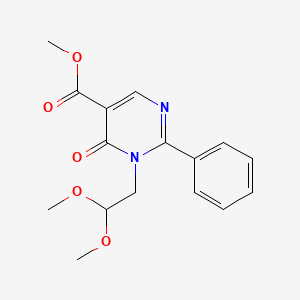
Methyl 1-(2,2-dimethoxyethyl)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2,2-dimethoxyethyl)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a pyrimidine ring, a phenyl group, and multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2,2-dimethoxyethyl)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate typically involves the reaction of 2,2-dimethoxyethane-1-amine with isocyanates in benzene, followed by cyclization and functionalization steps . The reaction conditions often require acid catalysis to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2,2-dimethoxyethyl)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 1-(2,2-dimethoxyethyl)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 1-(2,2-dimethoxyethyl)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects . The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
Dolutegravir: A compound with a similar pyrimidine structure used as an HIV integrase inhibitor.
Pyrazolo[3,4-d]pyrimidine: A compound with a similar core structure used in cancer research as a CDK2 inhibitor.
Carbamoyl 1,4-Dihydropyridine Derivatives: Compounds with similar functional groups used in pharmaceutical research.
Uniqueness
Methyl 1-(2,2-dimethoxyethyl)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for versatile modifications, making it a valuable compound in various fields of research .
Properties
CAS No. |
308276-58-6 |
|---|---|
Molecular Formula |
C16H18N2O5 |
Molecular Weight |
318.32 g/mol |
IUPAC Name |
methyl 1-(2,2-dimethoxyethyl)-6-oxo-2-phenylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H18N2O5/c1-21-13(22-2)10-18-14(11-7-5-4-6-8-11)17-9-12(15(18)19)16(20)23-3/h4-9,13H,10H2,1-3H3 |
InChI Key |
KZKDKXRXERNIFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(CN1C(=NC=C(C1=O)C(=O)OC)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















